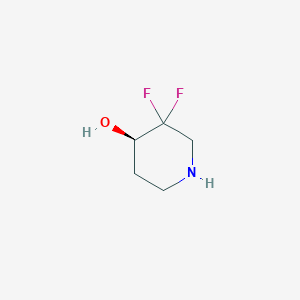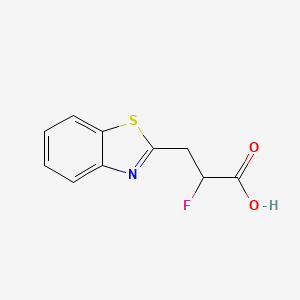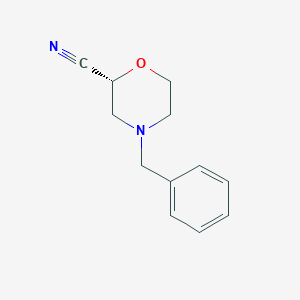
(R)-4-Benzylmorpholine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Benzylmorpholine-2-carbonitrile is a chiral organic compound that belongs to the morpholine family It features a benzyl group attached to the nitrogen atom of the morpholine ring and a nitrile group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Benzylmorpholine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and morpholine.
Formation of Intermediate: Benzylamine reacts with morpholine under specific conditions to form an intermediate compound.
Introduction of Nitrile Group: The intermediate is then treated with a suitable reagent, such as cyanogen bromide, to introduce the nitrile group at the second carbon position of the morpholine ring.
Industrial Production Methods: Industrial production of ®-4-Benzylmorpholine-2-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: ®-4-Benzylmorpholine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide for introducing the nitrile group.
Major Products:
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the nitrile group, such as amines.
Substitution: Compounds with different functional groups replacing the nitrile group.
Scientific Research Applications
®-4-Benzylmorpholine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-Benzylmorpholine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in the observed biological effects.
Comparison with Similar Compounds
4-Benzylmorpholine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2-Cyanomorpholine: Similar structure but without the benzyl group, affecting its overall properties and applications.
Uniqueness: ®-4-Benzylmorpholine-2-carbonitrile is unique due to the presence of both the benzyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2R)-4-benzylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m0/s1 |
InChI Key |
NAWYNSSXFPEQKE-LBPRGKRZSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)C#N |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


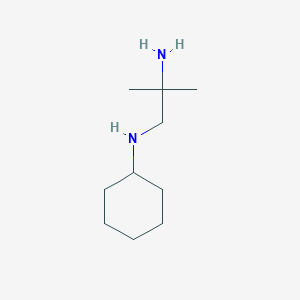
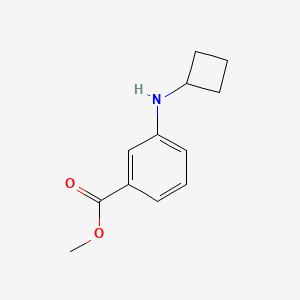
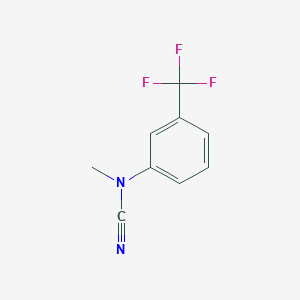
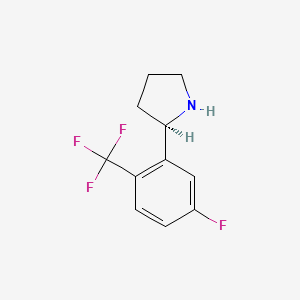
![2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13332272.png)
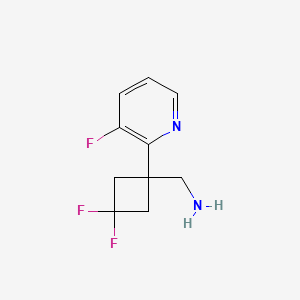
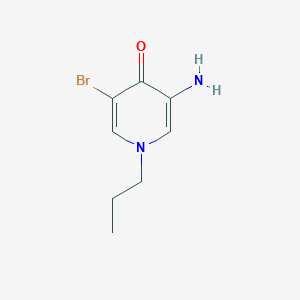
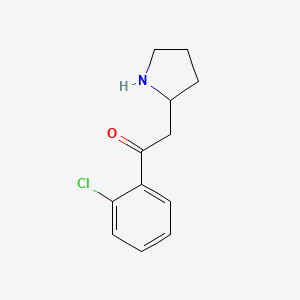

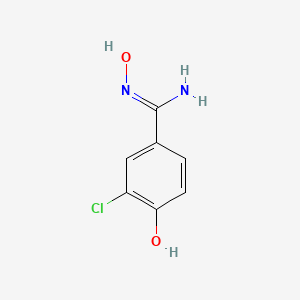
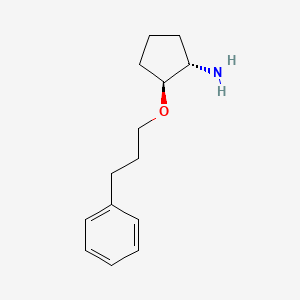
amine](/img/structure/B13332329.png)
